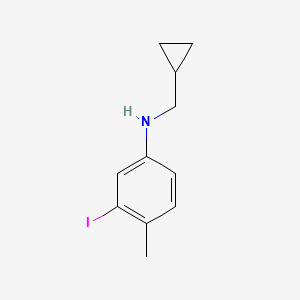
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol is a fluorinated organic compound with the molecular formula C4H3F9O2. This compound is known for its high thermal stability, low surface tension, and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol typically involves the reaction of hexafluoroacetone with ethylene glycol in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. Its high polarity allows it to disrupt hydrogen bonds in proteins, leading to denaturation or stabilization of specific conformations. In chemical reactions, its electron-withdrawing fluorine atoms enhance its reactivity and facilitate various transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with similar properties but different applications.
Hexafluoroisopropanol: Used in similar contexts but has distinct reactivity and solvent properties.
Uniqueness
2-(1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy)ethanol is unique due to its combination of high thermal stability, low surface tension, and specific reactivity patterns. These properties make it particularly valuable in specialized applications where other compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C6H5F9O2 |
|---|---|
Molekulargewicht |
280.09 g/mol |
IUPAC-Name |
2-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyethanol |
InChI |
InChI=1S/C6H5F9O2/c7-4(8,9)3(5(10,11)12,6(13,14)15)17-2-1-16/h16H,1-2H2 |
InChI-Schlüssel |
XISSHFNOHRIJEH-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)


![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)


![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)






